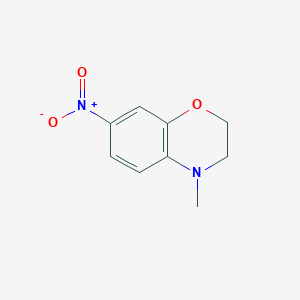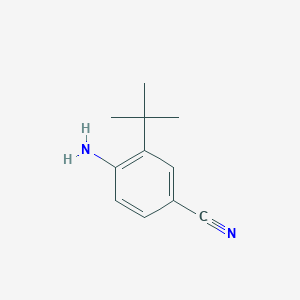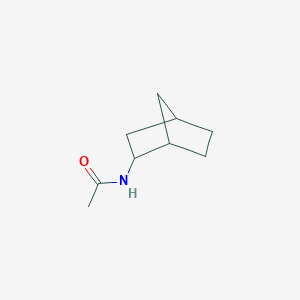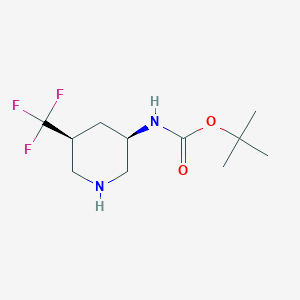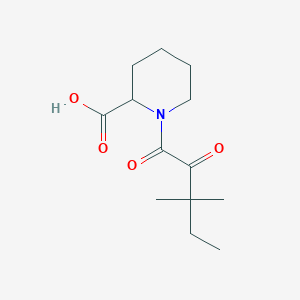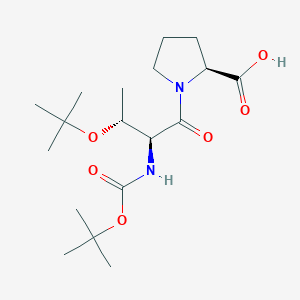
Boc-Thr(tBu)-Pro-OH
Vue d'ensemble
Description
“Boc-Thr(tBu)-Pro-OH” is a derivative of the amino acid threonine . It is used in peptide synthesis .
Synthesis Analysis
“Boc-Thr(tBu)-Pro-OH” is used as a building block in the synthesis of 2,3-unsaturated glycosides . It is commercially available and can be purchased from various biochemical suppliers .
Molecular Structure Analysis
The molecular formula of “Boc-Thr(tBu)-Pro-OH” is C₁₃H₂₅NO₅ . Its molar mass is 275.34 g/mol .
Chemical Reactions Analysis
“Boc-Thr(tBu)-Pro-OH” is used in peptide synthesis . It reacts with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst to synthesize 2,3-unsaturated glycosides .
Physical And Chemical Properties Analysis
“Boc-Thr(tBu)-Pro-OH” is a white to slight yellow to beige powder . It has a melting point of 95 - 98 °C . It is soluble in DMF .
Mécanisme D'action
Target of Action
Boc-Thr(tBu)-Pro-OH, also known as N-α-t.-Boc-O-t.-butyl-L-threonine, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It provides a protected form of the amino acid threonine, which can be incorporated into the growing peptide chain and then deprotected .
Mode of Action
The compound interacts with its targets (the growing peptide chains) through a process called peptide bond formation. This is a type of condensation reaction where a water molecule is released. The Boc group (tert-butoxycarbonyl) and the tBu group (tert-butyl) in Boc-Thr(tBu)-Pro-OH serve as protecting groups. They prevent unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
Boc-Thr(tBu)-Pro-OH is involved in the biochemical pathway of peptide synthesis. Specifically, it participates in the elongation step of peptide synthesis, where amino acids are sequentially added to a growing peptide chain . The exact downstream effects depend on the specific sequence of the peptide being synthesized.
Result of Action
The result of the action of Boc-Thr(tBu)-Pro-OH is the successful incorporation of the amino acid threonine into a peptide chain in a protected form, which can then be deprotected after the synthesis is complete . This allows for the synthesis of peptides with the correct sequence of amino acids.
Action Environment
The action of Boc-Thr(tBu)-Pro-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide synthesis. The compound itself is usually stored at a temperature of 2-8°C .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)/t11-,12+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNKDPVQSFTVBN-AGIUHOORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(tBu)-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



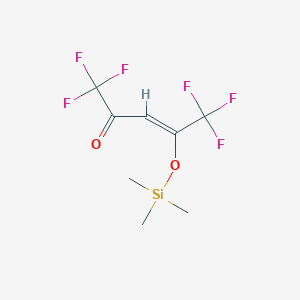

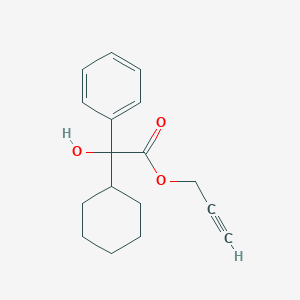
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)
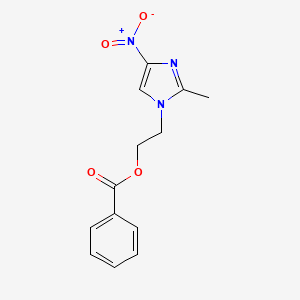
![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)


